molecular formula C10H22BNO3 B15385489 3-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine

3-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine

Cat. No.: B15385489
M. Wt: 215.10 g/mol
InChI Key: YITNOZXVBRPRMN-UHFFFAOYSA-N
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Description

3-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H22BNO3 and its molecular weight is 215.10 g/mol. The purity is usually 95%.
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Biological Activity

3-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical identifiers:

  • Molecular Formula : C12H18BNO3
  • Molecular Weight : 225.09 g/mol
  • CAS Number : 3866161
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its boron-containing moiety, which can interact with biological systems in various ways. The dioxaborolane structure is known for its ability to form reversible covalent bonds with biomolecules, influencing enzymatic activities and cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity Description
Anticancer Potential to inhibit tumor growth through modulation of signaling pathways.
Antiviral Inhibitory effects on viral replication processes in vitro.
Neuroprotective Protective effects against neurodegenerative processes in cellular models.

Anticancer Activity

A study investigated the effect of boron-containing compounds on cancer cell lines. The results showed that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antiviral Effects

Another research highlighted the antiviral properties of similar dioxaborolane derivatives against Hepatitis C Virus (HCV). The study revealed that these compounds could inhibit HCV replication by interfering with viral entry mechanisms and disrupting the viral life cycle .

Neuroprotective Properties

In neuropharmacological studies, the compound was shown to exhibit protective effects against oxidative stress-induced neuronal damage. It enhanced the survival rate of neuronal cells exposed to neurotoxic agents by modulating antioxidant enzyme activities .

Safety and Toxicology

Toxicological assessments indicate that while the compound has promising biological activities, it also presents certain hazards. It is classified as harmful if swallowed and may cause skin irritation . Thus, appropriate handling and safety precautions are necessary during research and application.

Properties

Molecular Formula

C10H22BNO3

Molecular Weight

215.10 g/mol

IUPAC Name

3-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine

InChI

InChI=1S/C10H22BNO3/c1-9(2)10(3,4)15-11(14-9)8(12)6-7-13-5/h8H,6-7,12H2,1-5H3

InChI Key

YITNOZXVBRPRMN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCOC)N

Origin of Product

United States

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